molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

货号 B1665279
CAS 编号: 104987-12-4
分子量: 792 g/mol
InChI 键: ZDQSOHOQTUFQEM-NURRSENYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .


Synthesis Analysis

Due to the structural complexity of Ascomycin, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of Ascomycin .


Molecular Structure Analysis

Ascomycin is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .


Chemical Reactions Analysis

Ascomycin is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of Ascomycin .


Physical And Chemical Properties Analysis

Ascomycin is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of Ascomycin is often limited by the shortage of precursors during the late fermentation phase .

科学研究应用

增强生产策略

  1. 通过诱导和途径工程增强生产: Wang 等(2019) 的一项研究展示了链霉菌 hygroscopicus 中产生阿霉素的新型组合工程方法。他们确定了参与代谢和转录调控的靶基因,从而显著提高了阿霉素的产量。
  2. 生物工艺和基因工程: Sambyal & Singh (2020) 的研究强调了使用基因操作和诱变技术来增强链霉菌 hygroscopicus 亚种 ascomyceticus 中阿霉素的产量。
  3. 聚羟基丁酸酯作为碳库: Wang 等(2021)Wang 等(2020) 的研究探讨了使用聚羟基丁酸酯作为细胞内碳库以提高阿霉素产量,显示出显著的增产。

生物学和药理学应用

  1. 炎症性皮肤疾病治疗: Paul, Graeber, & Stuetz (2000)Paul & Ho (1998) 强调了阿霉素衍生物在治疗炎症性皮肤疾病中的潜力。他们的研究表明在特应性皮炎和银屑病等疾病中有效。
  2. 抗惊厥药和神经保护剂: Sierra-Paredes & Sierra-marcuňo (2008) 讨论了阿霉素和 FK506 作为抗惊厥药和神经保护剂的潜力,在脑疾病的治疗中显示出前景。

化学和结构研究

  1. 化学结构和合成: Or 等(1993) 研究了阿霉素的发酵、结构测定和合成,提供了对其化学组成和潜在修饰的关键见解。
  2. 酰基转移酶结构域研究: Reeves 等(2002) 研究了阿霉素聚酮化合酶中酰基转移酶结构域的特异性,有助于更好地理解其生物合成途径。

治疗应用和药物开发

  1. 新型抗炎药开发: Grassberger 等(1999) 讨论了 SDZ ASM 981(一种阿霉素衍生物),强调了其高抗炎活性以及作为一种治疗皮肤疾病的新型药物的潜力。
  2. 治疗监测和临床疗效: Eichenfield 等(2002) 综述了匹美莫司(ASM 981)治疗轻度至中度特应性皮炎的治疗监测,强调了其安全性和有效性。

代谢工程以提高产量

  1. 代谢网络模型和工程: Wang 等(2017) 探讨了链霉菌 hygroscopicus 变种 ascomyceticus 中乙基丙二酰辅酶 A 途径的代谢网络建模和工程,以提高阿霉素的产量。
  2. 整合 13C 标记实验: Qi 等(2017) 将 13C 标记实验与计算机模拟相结合以提高阿霉素的产量,展示了一种提高产量的新方法。

安全和危害

Ascomycin produces a more selective immunomodulatory effect in that it inhibits the elicitation phase of allergic contact dermatitis but does not impair the primary immune response when administered systemically .

未来方向

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of Ascomycin including an update of the ongoing yield improvement techniques as well as screening method of novel strains for Ascomycin production .

属性

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQSOHOQTUFQEM-NURRSENYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894126
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascomycin

CAS RN

104987-12-4
Record name Ascomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104987-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Immunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin
Reactant of Route 3
Ascomycin
Reactant of Route 4
Ascomycin
Reactant of Route 5
Ascomycin
Reactant of Route 6
Ascomycin

Citations

For This Compound
3,540
Citations
G Sierra‐Paredes… - CNS neuroscience & …, 2008 - Wiley Online Library
… via microdialysis probes, and ascomycin derivatives may be useful in … FK506 and ascomycin inhibit signaling pathways in … of ascomycin, FK506, and nonimmunosuppressant ascomycin …
Number of citations: 70 onlinelibrary.wiley.com
H Qi, S Zhao, J Wen, Y Chen, X Jia - Biochemical engineering journal, 2014 - Elsevier
… ascomycin production were investigated in this study. A shikimic acid resistant strain SA68 was obtained with ascomycin … added at 24 h, ascomycin production was further increased by …
Number of citations: 24 www.sciencedirect.com
EJM Van Leent, M Gräber, M Thurston… - Archives of …, 1998 - jamanetwork.com
… In conclusion, the new macrolactam ascomycin derivative SDZ ASM 981 is a promising agent for the treatment of patients with AD. More elaborate phase 2 and 3 trials are under way to …
Number of citations: 301 jamanetwork.com
C Queille‐Roussel, C Paul, L Duteil… - British Journal of …, 2001 - academic.oup.com
Background SDZ ASM 981 is a selective inhibitor of inflammatory cytokines released from T lymphocytes and mast cells, which has been developed for the treatment of inflammatory …
Number of citations: 298 academic.oup.com
K Sambyal, RV Singh - Journal of Genetic Engineering and Biotechnology, 2020 - Springer
… of ascomycin and its derivatives. This article covers concepts related to the production kinetics of ascomycin … as well as screening method of novel strains for ascomycin production. …
Number of citations: 8 link.springer.com
T Zuberbier, SU Chong, K Grunow, S Guhl… - Journal of allergy and …, 2001 - Elsevier
Background: The ascomycin macrolactam pimecrolimus (Elidel, SDZ ASM 981) has recently been developed as a novel and cell-selective inhibitor of inflammatory cytokine secretion; it …
Number of citations: 173 www.sciencedirect.com
T Arai, Y Koyama, T Suenaga… - The Journal of Antibiotics …, 1962 - jstage.jst.go.jp
… Ascomycin lacks antimicrobial activity against gram positive and negative bacteria except … concentration of ascomycin. intraperitoneal injection of 100 mg/kg of ascomycin. Mice tolerated …
Number of citations: 109 www.jstage.jst.go.jp
R Zimmer, MA Grassberger, K Baumann, A Horvath… - Tetrahedron letters, 1995 - Elsevier
… A simple and efficient way to modified iso-Ascomycin derivatives … semtsyrrthet preparauon of C-26 substituted iso-ascomycin derivatives, starting … Using 3 as starting …
Number of citations: 9 www.sciencedirect.com
U Mrowietz, M Graeber, M Bräutigam… - British Journal of …, 1998 - academic.oup.com
… Ascomycin derivatives represent a new … ascomycin macrolactam proved to be effective in clearing psoriasis by topical use in the microplaque assay.SDZ ASM 981 is a new ascomycin …
Number of citations: 167 academic.oup.com
K Song, L Wei, J Liu, J Wang, H Qi, J Wen - Applied microbiology and …, 2017 - Springer
… In this study, to further understand complex regulatory mechanism of ascomycin biosynthesis and improve production of ascomycin, the role of the LTTR FkbR1 in ascomycin …
Number of citations: 27 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。